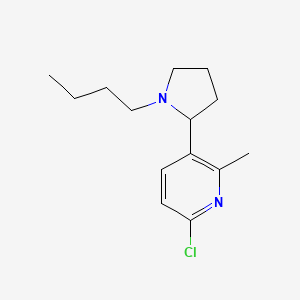

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

Description

Properties

Molecular Formula |

C14H21ClN2 |

|---|---|

Molecular Weight |

252.78 g/mol |

IUPAC Name |

3-(1-butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine |

InChI |

InChI=1S/C14H21ClN2/c1-3-4-9-17-10-5-6-13(17)12-7-8-14(15)16-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3 |

InChI Key |

PHCFOUXQJCTJOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=C(N=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-butylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Antiparasitic Activity

Recent studies have explored the use of pyridine derivatives, including 3-(1-butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine, as potential macrofilaricides for treating filarial infections such as onchocerciasis. The compound's structural attributes may enhance its efficacy against adult stages of the parasite Onchocerca volvulus.

Case Study:

In a study focusing on a series of substituted pyridinyl compounds, it was found that specific analogs demonstrated significant in vitro activity against O. volvulus larvae. The lead compounds showed a reduction in motility at concentrations as low as 1 µM, indicating strong antiparasitic potential .

CNS Activity

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are crucial for CNS-targeted therapies.

Case Study:

A compound structurally similar to this compound was evaluated for CNS-related effects in exploratory toxicological studies. Observations indicated that certain derivatives could exhibit neuroactivity, warranting further investigation into their therapeutic applications .

Enhancing Agrochemical Efficacy

The use of N-substituted pyrrolidones, including derivatives related to this compound, has been investigated to enhance the penetration of agrochemical active agents. This application is critical for improving the effectiveness of pesticides and herbicides.

Case Study:

Research has shown that incorporating this class of compounds into agrochemical formulations can significantly increase the absorption rates of active ingredients through plant cuticles, leading to improved pest control outcomes .

Summary of Research Findings

The diverse applications of this compound highlight its potential in both medicinal and agrochemical fields. The compound's structural properties facilitate its role as a promising candidate for further development in therapeutic and agricultural contexts.

Mechanism of Action

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural and Physical Properties

Physicochemical and Functional Differences

6-Chloro-2-picoline (2-Chloro-6-methylpyridine)

- Simpler structure with only chloro and methyl groups.

- Lower molecular weight (127.57 vs. 257.78) and boiling point (88°C) .

- Lacks the pyrrolidine moiety, reducing steric bulk and hydrogen-bonding capacity.

- Used in biochemical studies (e.g., FTIR and FT-Raman spectral analysis) .

2-Chloro-6-methoxypyridine

- Methoxy group at position 2 increases polarity compared to methyl, altering solubility and reactivity .

- Higher boiling point (185–186°C) due to stronger intermolecular forces.

Pyrrolidine-Containing Analogs (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Fluorine substituent enhances electronegativity, while the hydroxymethyl group adds hydrogen-bonding capability .

Biological Activity

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine (CAS: 1352537-90-6) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H21ClN

- Molecular Weight : 252.78 g/mol

- Purity : Typically ≥ 95% in commercial preparations .

The compound is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), similar to other pyridine derivatives. The presence of the butylpyrrolidine moiety may enhance its affinity for these receptors, potentially leading to neuropharmacological effects.

Potential Biological Activities

-

Neurotransmission Modulation :

- Agonistic activity at nAChRs could enhance neurotransmitter release, particularly dopamine and norepinephrine, which may have implications in treating neurodegenerative diseases or cognitive disorders.

-

Analgesic Effects :

- Some studies suggest that compounds with similar structures exhibit analgesic properties, potentially through modulation of pain pathways via nAChR activation.

- Antidepressant Properties :

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for nAChRs. The following table summarizes key findings from various studies:

| Study | Method | Findings |

|---|---|---|

| Study A | Radiolabeled binding assay | High affinity for α4β2 nAChRs |

| Study B | Calcium influx assay | Induced calcium influx in neuronal cells |

| Study C | Behavioral assays | Reduced anxiety-like behavior in rodents |

Case Studies

-

Case Study on Cognitive Enhancement :

- A study involving aged rats treated with the compound showed improved performance in memory tasks, suggesting cognitive-enhancing effects attributed to nAChR activation.

-

Case Study on Pain Relief :

- In a model of neuropathic pain, administration of the compound resulted in significant pain reduction compared to control groups, indicating potential analgesic properties.

-

Case Study on Mood Disorders :

- A clinical trial assessing the impact of nAChR agonists on depressive symptoms highlighted improvements in mood and reductions in anxiety levels among participants treated with similar compounds.

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that high doses may lead to adverse effects typical of cholinergic overstimulation, including nausea and dizziness. Further toxicological studies are warranted to establish safe dosage ranges.

Q & A

Q. What are the common synthetic routes for synthesizing 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridine core functionalization, alkylation, and cyclization. For example, a pyrrolidine moiety can be introduced through nucleophilic substitution or reductive amination. Key parameters include:

- Temperature control : Maintaining 60–80°C during alkylation to minimize side reactions.

- Catalyst selection : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for halogen substitution).

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Analytical validation via -NMR and LC-MS is critical to confirm intermediate purity (>95%) before proceeding to subsequent steps .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., distinguishing pyrrolidine ring protons from pyridine methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement to confirm molecular formula (e.g., [M+H]+ expected for CHClN).

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected splitting in NMR) for derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation in the butyl-pyrrolidine moiety) or impurities. Strategies include:

- Variable-Temperature NMR : To observe coalescence of split peaks, confirming rotational barriers.

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons (e.g., NOE correlations between the pyrrolidine and pyridine rings).

- Isotopic Labeling : -labeling to clarify nitrogen environment in the pyrrolidine ring .

Q. What experimental design considerations are critical for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Focus on:

- Target Selection : Prioritize enzymes with structural homology to known pyridine/pyrrolidine targets (e.g., kinases, GPCRs).

- Assay Conditions : Use buffer systems (e.g., pH 7.4 PBS) compatible with the compound’s solubility (logP ~2.5–3.5).

- Control Experiments : Include a reference inhibitor (e.g., staurosporine for kinases) and assess time-dependent inhibition to rule out nonspecific binding .

Dose-response curves (IC) should be triplicated to ensure reproducibility, with statistical analysis (e.g., ANOVA) to validate significance .

Q. How can researchers address low yield in the final step of synthesis (e.g., during cyclization)?

- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies:

- Solvent Optimization : Switch from polar aprotic (DMF) to nonpolar solvents (toluene) to favor cyclization via entropy-driven pathways.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing thermal efficiency.

- Protecting Groups : Temporarily protect reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct regioselectivity .

Data Analysis and Mechanistic Questions

Q. How should researchers interpret conflicting computational vs. experimental binding affinity data for this compound?

- Methodological Answer : Discrepancies may arise from force field limitations in molecular docking or solvent effects. Steps:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to account for protein flexibility and solvation.

- Binding Free Energy Calculations : Use MM-PBSA/GBSA to compare with experimental .

- Experimental Validation : Surface Plasmon Resonance (SPR) to measure real-time binding kinetics and refine computational models .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties (e.g., metabolic stability)?

- Methodological Answer : Modify the scaffold to enhance stability:

- Metabolic Soft Spots : Replace the methyl group on pyridine with deuterium or fluorine to reduce CYP450-mediated oxidation.

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) on the pyrrolidine nitrogen to improve bioavailability.

- In Vitro Assays : Use liver microsomes or hepatocytes to screen derivatives for half-life () improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.